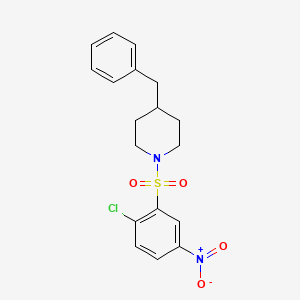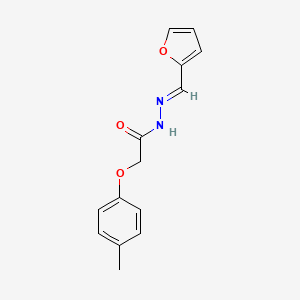
4-Benzyl-1-(2-chloro-5-nitrobenzenesulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-1-(2-chloro-5-nitrobenzenesulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a 2-chloro-5-nitrobenzenesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(2-chloro-5-nitrobenzenesulfonyl)piperidine typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the 2-chloro-5-nitrobenzenesulfonyl chloride, which can then be reacted with piperidine to form the desired product.
-
Preparation of 2-chloro-5-nitrobenzenesulfonyl chloride
Reagents: Chlorosulfonic acid, 2-chloro-5-nitrobenzene.
Conditions: The reaction is typically carried out under reflux conditions.
-
Formation of this compound
Reagents: 2-chloro-5-nitrobenzenesulfonyl chloride, piperidine, benzyl chloride.
Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzyl-1-(2-chloro-5-nitrobenzenesulfonyl)piperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chloro-5-nitrobenzenesulfonyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Nucleophilic Substitution: Substituted piperidine derivatives.
Reduction: Amino-substituted piperidine derivatives.
Oxidation: Carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-Benzyl-1-(2-chloro-5-nitrobenzenesulfonyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can serve as a probe to study the interactions of piperidine derivatives with biological macromolecules.
Industrial Chemistry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Benzyl-1-(2-chloro-5-nitrobenzenesulfonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring can provide structural rigidity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Benzyl-1-(2-chloro-4-nitrobenzenesulfonyl)piperidine
- 4-Benzyl-1-(2-chloro-3-nitrobenzenesulfonyl)piperidine
- 4-Benzyl-1-(2-chloro-6-nitrobenzenesulfonyl)piperidine
Uniqueness
4-Benzyl-1-(2-chloro-5-nitrobenzenesulfonyl)piperidine is unique due to the specific positioning of the nitro and chloro groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This specific arrangement can lead to distinct biological and chemical properties compared to its isomers.
Eigenschaften
Molekularformel |
C18H19ClN2O4S |
|---|---|
Molekulargewicht |
394.9 g/mol |
IUPAC-Name |
4-benzyl-1-(2-chloro-5-nitrophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C18H19ClN2O4S/c19-17-7-6-16(21(22)23)13-18(17)26(24,25)20-10-8-15(9-11-20)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2 |
InChI-Schlüssel |
MDUBZKQAUGSJJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686697.png)
![N'-{(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11686707.png)

![diethyl (2Z)-5-amino-2-(3-bromobenzylidene)-7-(3-bromophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11686715.png)
![Ethyl 5-ethyl-2-[({3-[(phenylsulfonyl)amino]naphthalen-2-yl}carbonyl)amino]thiophene-3-carboxylate](/img/structure/B11686716.png)
![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11686723.png)
![(5E)-5-[2-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11686739.png)
![1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(piperidin-1-yl)propan-1-one](/img/structure/B11686743.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11686746.png)
![ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)-1H-benzo[g]indole-3-carboxylate](/img/structure/B11686751.png)
![4-Methyl-1-[(3-nitrophenyl)sulfonyl]piperidine](/img/structure/B11686760.png)
![decyl (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoate](/img/structure/B11686771.png)
![(2-methoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B11686777.png)
